molecular formula C19H22N6O2 B2895655 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396860-78-8

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2895655
CAS RN: 1396860-78-8
M. Wt: 366.425
InChI Key: FRARZALPIJUUCD-UHFFFAOYSA-N
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Description

The compound “2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings . Adamantane derivatives have been studied for their potential in various applications, including medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization of Adamantane-Type Polymers

Adamantane-type cardo polyamides have been synthesized through the polycondensation of adamantane-type cardo dicarboxylic acid and various diamines, utilizing Yamazaki reaction conditions. These polymers exhibit moderate to high inherent viscosities, good solubility in both polar and less polar solvents, and amorphous nature. They possess high tensile strength and modulus, alongside significant thermal stability, evidenced by high glass transition and weight loss temperatures (Liaw et al., 1999).

Novel Derivatives and Antimicrobial Activity

A series of novel benzimidazole, carbohydrazide, and oxadiazole derivatives featuring the adamantane moiety have been synthesized. These compounds exhibit significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. This highlights the potential of adamantane derivatives in developing new antimicrobial agents (Soselia et al., 2020).

Polymer Applications in Gas Adsorption and Separation

Tetraphenyladamantane-based microporous polybenzimidazoles have been developed for the adsorption of carbon dioxide, hydrogen, and organic vapors. These polymers demonstrate large surface areas, high selectivity for CO2 over N2 and CH4, and efficient adsorption of organic vapors. This research suggests the utility of adamantane-based polymers in gas storage, separation, and environmental remediation applications (Zhang et al., 2015).

Low Dielectric Constant Polyimides for Electronic Applications

Adamantane-based polyimides with low dielectric constants have been synthesized, showcasing excellent thermal stability, low moisture absorption, and good mechanical properties. These materials are promising for electronic applications, offering potential in the development of insulating materials with low dielectric constants (Chern & Shiue, 1997).

Supramolecular Assembly for Material Science

Adamantane-based supramolecular synthons have been investigated for their failure mechanisms in crystal engineering. The study provides insights into the stability and predictability of H-bonded assemblies, contributing to the understanding of molecular interaction in the design of new materials (Boldog et al., 2019).

properties

IUPAC Name

2-[4-(adamantane-1-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c20-16(26)17-22-24-25(23-17)15-3-1-14(2-4-15)21-18(27)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARZALPIJUUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N5N=C(N=N5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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